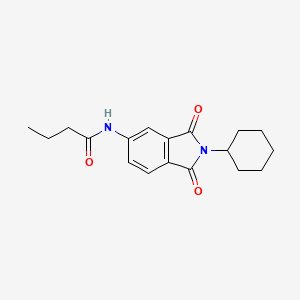![molecular formula C16H17NO4 B5202201 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology.
作用機序
The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one may exert its biological effects through the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have shown that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one can reduce tumor growth, alleviate inflammation, and protect against oxidative stress.
実験室実験の利点と制限
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has several advantages for use in laboratory experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has some limitations for use in laboratory experiments. It has a relatively short half-life and may degrade over time, which can affect its biological activity. In addition, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one may exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one. One area of interest is the development of new 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one derivatives with improved biological activity and specificity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one. Additionally, further studies are needed to evaluate the safety and efficacy of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one in clinical trials for the treatment of various diseases.
合成法
The synthesis of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one can be achieved through a multistep process that involves the condensation of 2,6-dimethyl-4-morpholinecarboxylic acid with salicylic aldehyde, followed by cyclization and oxidation steps. The final product is obtained as a yellow powder with a high yield and purity. The synthesis of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been optimized to improve its efficiency and reduce the cost of production.
科学的研究の応用
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In biochemistry, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In chemical biology, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been used to develop new chemical tools for the study of biological systems.
特性
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-8-17(9-11(2)20-10)15(18)13-7-12-5-3-4-6-14(12)21-16(13)19/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOLANCBCHPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)

![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)

![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)
![N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)
![7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopentane] hydrochloride](/img/structure/B5202209.png)